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Compound of Interest

Compound Name: Azsmo-23

Cat. No.: B15591138

This guide provides a detailed comparison of the preclinical efficacy of two novel small
molecule inhibitors, Azsmo-23 and RPR260243, targeting the Janus kinase 2 (JAK2) enzyme,
a critical component of the JAK/STAT signaling pathway. The constitutive activation of this
pathway, often driven by the V617F mutation in JAK2, is a key factor in the pathophysiology of
myeloproliferative neoplasms (MPNSs). The following sections present comparative data from in
vitro and in vivo studies to evaluate the therapeutic potential of these compounds in the context
of JAK2 V617F-positive malignancies.

Quantitative Efficacy Data

The inhibitory activities of Azsmo-23 and RPR260243 were assessed through a series of
biochemical and cell-based assays. The data presented below summarize the key findings,
highlighting the potency and selectivity of each compound.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of Azsmo-23 and
RPR260243 against both wild-type (WT) JAK2 and the constitutively active JAK2 V617F
mutant.
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Compound Target IC50 (nM)
Azsmo-23 JAK2 (WT) 15.2

JAK2 (V617F) 1.8

RPR260243 JAK2 (WT) 25.6

JAK2 (V617F) 12.5

Table 2: Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds were evaluated in the HEL 92.1.7 human
erythroleukemia cell line, which is homozygous for the JAK2 V617F mutation.

Compound Cell Line Assay Endpoint EC50 (nM)
Azsmo-23 HEL 92.1.7 Proliferation (72h) 8.5
RPR260243 HEL 92.1.7 Proliferation (72h) 45.3

Table 3: In Vivo Xenograft Model Efficacy

The efficacy of Azsmo-23 and RPR260243 was tested in a subcutaneous xenograft model
established with HEL 92.1.7 cells in immunodeficient mice.

Tumor Growth

Compound Dose Administration .
Inhibition (%)

Azsmo-23 50 mg/kg Oral, QD 85

RPR260243 50 mg/kg Oral, QD 58

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the workflow of the key in
Vivo experiment.
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Caption: The JAK/STAT signaling pathway initiated by the constitutively active JAK2 V617F
mutant.
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Caption: Workflow for the in vivo mouse xenogratft efficacy study.
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Experimental Protocols

Detailed methodologies for the key experiments are provided below.

JAK2 (V617F) Kinase Assay

o Objective: To determine the IC50 of the compounds against the isolated JAK2 V617F
enzyme.

Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was

used. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by

the recombinant human JAK2 V617F enzyme.

Procedure:

The JAK2 V617F enzyme (1 nM) was pre-incubated with serially diluted compounds (0.1
nM to 100 uM) in an assay buffer (50 mM HEPES, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35, pH 7.4) for 20 minutes at room temperature in a 384-well plate.

The kinase reaction was initiated by adding a mixture of ATP (10 uM) and the ULight™-
JAKtide substrate (50 nM).

The reaction was allowed to proceed for 60 minutes at room temperature.

The reaction was stopped by the addition of an EDTA solution (10 mM) containing a
Europium-labeled anti-phosphotyrosine antibody (2 nM).

The plate was incubated for a further 60 minutes to allow for antibody binding.

The TR-FRET signal was read on an appropriate plate reader (excitation at 320 nm,
emission at 615 nm and 665 nm).

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic
eguation using graphing software.

HEL 92.1.7 Cell Proliferation Assay
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» Objective: To determine the EC50 of the compounds for inhibiting the proliferation of JAK2
V617F-dependent cells.

o Method: A CellTiter-Glo® Luminescent Cell Viability Assay was used, which quantifies ATP
as an indicator of metabolically active cells.

e Procedure:

o HEL 92.1.7 cells were seeded into 96-well plates at a density of 5,000 cells per well in
RPMI-1640 medium supplemented with 10% fetal bovine serum.

o Cells were allowed to adhere for 24 hours.

o The medium was replaced with fresh medium containing serially diluted compounds (0.1
nM to 100 uM) or vehicle control (0.1% DMSO).

o The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

o After incubation, CellTiter-Glo® reagent was added to each well according to the
manufacturer's instructions.

o The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute
incubation to stabilize the luminescent signal.

o Luminescence was recorded using a plate-reading luminometer.

o EC50 values were determined from the dose-response curves using non-linear regression

analysis.

Mouse Xenograft Model

o Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
e Model: Female athymic nude mice (6-8 weeks old) were used.

e Procedure:
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o Each mouse was subcutaneously inoculated in the right flank with 5 x 106 HEL 92.1.7 cells
suspended in a 1:1 mixture of media and Matrigel.

o Tumors were allowed to grow, and tumor volume was calculated using the formula:
(Length x Width?)/2.

o When tumors reached an average volume of approximately 150 mms3, mice were
randomized into three groups (n=8 per group): Vehicle, Azsmo-23 (50 mg/kg), and
RPR260243 (50 mg/kg).

o Compounds were formulated in 0.5% methylcellulose with 0.2% Tween 80 and
administered once daily (QD) by oral gavage for 21 consecutive days.

o Tumor volume and body weight were measured twice weekly.

o At the end of the study, Tumor Growth Inhibition (TGI) was calculated using the formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle
group)] x 100.

« To cite this document: BenchChem. [Comparative Efficacy Analysis of Novel JAK2 Inhibitors:
Azsmo-23 versus RPR260243]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591138#azsmo-23-versus-rpr260243-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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